molecular formula C16H27Cl2N3 B1527429 1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride CAS No. 1219960-33-4

1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride

Cat. No.: B1527429
CAS No.: 1219960-33-4
M. Wt: 332.3 g/mol
InChI Key: DOSWAWCXPUWEFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride is a useful research compound. Its molecular formula is C16H27Cl2N3 and its molecular weight is 332.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-benzyl-4-(pyrrolidin-3-ylmethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3.2ClH/c1-2-4-15(5-3-1)13-18-8-10-19(11-9-18)14-16-6-7-17-12-16;;/h1-5,16-17H,6-14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSWAWCXPUWEFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride is a chemical compound that belongs to the piperazine class, which is known for its diverse biological activities. This article delves into its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C16H27Cl2N3C_{16}H_{27}Cl_2N_3. Its structure features a piperazine ring substituted with a benzyl group and a pyrrolidine moiety, which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC16H27Cl2N3C_{16}H_{27}Cl_2N_3
CAS Number1220036-00-9
Molecular Weight321.32 g/mol
SolubilitySoluble in water

Pharmacological Effects

This compound exhibits a range of biological activities, including:

  • Antagonistic Activity : Studies have shown that compounds with similar piperazine structures can act as antagonists at various receptors, including serotonin and dopamine receptors. This suggests potential applications in treating psychiatric disorders and other conditions where modulation of these neurotransmitter systems is beneficial .
  • Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Its structure-activity relationship indicates that modifications to the piperazine ring can enhance this effect .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the piperazine ring and the benzyl group. For instance:

  • Pyrrolidine Substitution : The presence of the pyrrolidine group is crucial for enhancing receptor binding affinity and selectivity. Variations in this moiety can significantly affect the compound's potency against specific targets .
  • Benzyl Group Modifications : Alterations in the benzyl substituent have been shown to influence both the pharmacokinetics and pharmacodynamics of the compound, leading to variations in efficacy and safety profiles .

Case Studies

Several studies have explored the biological activity of related piperazine derivatives:

  • Psychotropic Effects : A study on piperazine derivatives indicated their potential as anxiolytics and antidepressants due to their interaction with serotonin receptors. Compounds similar to this compound demonstrated significant improvements in anxiety-like behaviors in animal models .
  • Anticancer Activity : Research has shown that certain piperazine derivatives exhibit cytotoxic effects against cancer cell lines. For example, compounds with similar structures displayed IC50 values in the low micromolar range against various tumor cells, indicating promising anticancer activity .

Toxicological Profile

While exploring its therapeutic potential, it is crucial to assess the toxicological profile of this compound. Preliminary studies suggest that while it exhibits beneficial effects at therapeutic doses, higher concentrations may lead to cytotoxicity and adverse effects .

Scientific Research Applications

Medicinal Chemistry

1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride is primarily investigated for its therapeutic potential. It has been explored in the context of:

  • Antidepressant Activity : Research indicates that compounds with similar structures can exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. This compound may interact with serotonin receptors, providing a basis for further studies on its efficacy as an antidepressant agent.
  • Anxiolytic Properties : The piperazine and pyrrolidine groups are known to influence anxiolytic activity. Studies have suggested that this compound could reduce anxiety-like behaviors in animal models, indicating potential use in treating anxiety disorders.

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Its effects on various neurotransmitter systems could lead to:

  • Potential Treatments for Neurological Disorders : Investigations into its impact on dopamine and serotonin receptors may reveal applications in treating conditions such as schizophrenia or bipolar disorder.
  • Cognitive Enhancement : Some studies suggest that similar compounds may enhance cognitive function, making this compound a candidate for research into cognitive enhancers.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate:

  • Synthesis of Complex Molecules : Its functional groups allow for further derivatization, making it useful in synthesizing more complex pharmaceuticals or biologically active compounds.
  • Building Block for Drug Development : The compound can be utilized in the development of new drugs by modifying its structure to enhance biological activity or reduce side effects.

Research Findings and Case Studies

Recent studies have highlighted the compound's potential applications:

  • Case Study on Antidepressant Effects :
    • A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of piperazine compounds exhibited significant antidepressant-like effects in rodent models. The study suggested that this compound could be further evaluated for similar properties based on its structural analogies .
  • Neuropharmacological Investigations :
    • Research conducted by the National Institutes of Health explored various piperazine derivatives' effects on cognitive function. The findings indicated that modifications to the piperazine structure could enhance neuroprotective effects, positioning this compound as a candidate for further exploration .
  • Synthetic Applications :
    • A comprehensive review on the synthesis of piperazine derivatives highlighted the utility of this compound as a versatile intermediate in creating novel pharmaceutical agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.